molecular formula C10H18O B15474602 3,7,7-Trimethylbicyclo[4.1.0]heptan-1-ol CAS No. 38719-75-4

3,7,7-Trimethylbicyclo[4.1.0]heptan-1-ol

Cat. No.: B15474602
CAS No.: 38719-75-4
M. Wt: 154.25 g/mol
InChI Key: RJZGSLRXDFRJJY-UHFFFAOYSA-N
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Description

3,7,7-Trimethylbicyclo[4.1.0]heptan-1-ol is a high-purity organic compound with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . This bicyclic monoterpenoid features a fused cyclohexane and cyclopropane ring system, a structure class known for its significant stereochemical complexity and potential for diverse chemical transformations . While specific biological data for this exact isomer may be limited, structurally related terpenoids are widely investigated in research for their roles as volatile organic compounds (VOCs) in plant-insect communication and ecological interactions . Researchers value this compound as a sophisticated building block in organic synthesis, particularly for exploring novel reaction pathways on strained ring systems, and as a potential standard or intermediate in the study of natural product chemistry and the synthesis of more complex terpenoid structures . This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for direct human consumption, diagnostic, or therapeutic applications of any kind.

Properties

CAS No.

38719-75-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C10H18O/c1-7-4-5-8-9(2,3)10(8,11)6-7/h7-8,11H,4-6H2,1-3H3

InChI Key

RJZGSLRXDFRJJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C2(C1)O)(C)C

Origin of Product

United States

Comparison with Similar Compounds

3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene (3-Carene)

  • Molecular Formula : C₁₀H₁₆
  • Key Differences : Lacks the hydroxyl group and contains a double bond at position 3.
  • Applications : Used in fragrances and flavorings due to its pine-like aroma .
  • Physical Properties : Boiling point ~169°C, density 0.844 g/cm³, and flash point 36°C .

4,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol

  • Molecular Formula : C₁₀H₁₈O
  • Key Differences : Features a bicyclo[2.2.1]heptane skeleton with hydroxyl at position 2 instead of 1.
  • Synthesis : Prepared via catalytic hydrogenation or hydroxylation of precursor ketones .

3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol

  • Molecular Formula : C₁₀H₁₈O₂
  • Key Differences : Contains two hydroxyl groups at positions 3 and 4.
  • Properties: Higher polarity and molecular weight (170.25 g/mol) compared to the monool .

Physicochemical Properties Comparison

Property 3,7,7-Trimethylbicyclo[4.1.0]heptan-1-ol 3-Carene 4,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol
Molecular Weight (g/mol) 154.25 136.23 154.25
Boiling Point (°C) Not reported 169 Not reported
Density (g/cm³) ~1.02 (predicted) 0.844 ~0.92 (estimated)
Polarity Moderate (due to -OH) Low (hydrocarbon) Moderate (due to -OH)

Functional and Application Differences

Compound Key Applications
This compound Biomedical diagnostics (eNose VOC profiling ), plant volatiles .
3-Carene Flavor and fragrance industry , solvent in organic synthesis .
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol Potential pharmaceutical intermediate or chiral building block .
4,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol Catalysis studies, precursor for terpenoid derivatives .

Preparation Methods

Adaptation of (+)-3-Carene-Derived Syntheses

A seminal method for synthesizing 4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol involves the hydroboration-oxidation of (+)-3-carene, a naturally occurring bicyclic monoterpene. As reported in, treatment of (+)-3-carene with sodium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran at 0°C yields the 3-ol isomer with 78% efficiency. The reaction proceeds via BF3-mediated carbocation rearrangement, followed by stereoselective borohydride reduction.

Table 1: Key Reaction Parameters for (+)-3-Carene Hydroboration

Parameter Value
Starting Material (+)-3-Carene
Reagents NaBH4, BF3·OEt2
Solvent Tetrahydrofuran (THF)
Temperature 0°C (Stage 1), -10°C (Stage 2)
Yield 78%

To redirect hydroxyl group formation to position 1, modifications such as altering the electrophilic trapping agent or employing chiral directing groups could be explored. For instance, substituting BF3 with a bulkier Lewis acid might favor alternative carbocation intermediates.

Ketone Reduction Strategies

4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one as a Precursor

PubChem data for 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one (CID 91159) highlights its potential as a precursor for alcohol synthesis. Reduction of this ketone using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation typically yields the 3-ol derivative. To access the 1-ol isomer, a ketone at position 1 must first be synthesized.

Challenges in Regioselective Ketone Formation

  • Isomerization Barriers : The bicyclo[4.1.0]heptane system’s rigidity complicates ketone migration from position 3 to 1.
  • Directed C-H Oxidation : Transition metal-catalyzed C-H activation (e.g., Pd or Ru complexes) could theoretically introduce a ketone at position 1, but precedents are lacking in the literature.

Grignard and Organometallic Additions

Methylation of Bicyclic Intermediates

Patent WO2016191837A1 describes the use of Grignard reagents to functionalize bicyclo[4.1.0]heptane derivatives. For example, methyl magnesium bromide reacts with ketones under cryogenic conditions (-78°C) to form tertiary alcohols. Applying this to 7,7-dimethylbicyclo[4.1.0]heptan-1-one (hypothetical precursor) could yield the target alcohol after quenching.

Table 2: Grignard Reaction Conditions from Patent WO2016191837A1

Parameter Value
Substrate 7,7-Dimethylbicyclo[4.1.0]heptan-3-one
Reagent Methyl magnesium bromide
Temperature -78°C
Catalyst None (standard Grignard)

Epoxide Ring-Opening Approaches

Epoxidation and Acid-Catalyzed Hydroxylation

Forming an epoxide across the cyclopropane bridge of a 3,7,7-trimethylbicyclo[4.1.0]heptene derivative, followed by acid-catalyzed ring-opening, could regioselectively introduce a hydroxyl group at position 1. For instance, meta-chloroperbenzoic acid (mCPBA) epoxidation and subsequent H2SO4-mediated hydrolysis might achieve this transformation, though stereochemical outcomes require rigorous control.

Comparative Analysis of Methodologies

Table 3: Synthesis Routes for Bicyclo[4.1.0]heptanol Derivatives

Method Starting Material Key Step Yield Limitations
Hydroboration (+)-3-Carene BF3-mediated reduction 78% Position 3 selectivity
Ketone Reduction Bicyclic ketone LiAlH4 reduction N/A Requires pre-existing ketone
Grignard Addition Bicyclic ketone Methyl MgBr addition N/A Cryogenic conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,7,7-Trimethylbicyclo[4.1.0]heptan-1-ol, and how do reaction parameters influence yield?

  • Methodology : The compound can be synthesized via iodination of 3-carene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene) using iodine and copper acetate in methanol, yielding iodinated intermediates . Reaction temperature (~100°C) and solvent polarity significantly impact stereochemical outcomes. Isomer separation (e.g., 2-carene vs. 3-carene) requires fractional distillation or preparative GC, with yields optimized at 77% under controlled KOtBu-mediated conditions .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₈O, 154.26 g/mol), while ¹H/¹³C NMR resolves bicyclic proton environments (e.g., axial vs. equatorial methyl groups). Stereochemical analysis benefits from NOESY correlations and coupling constants, particularly for hydroxyl positioning . Purity is validated via GC-MS with flame ionization detection .

Q. How can stereoisomers of this bicyclic alcohol be separated, and what chromatographic methods are recommended?

  • Methodology : Chiral HPLC using cellulose-based columns (e.g., Chiralcel OD-H) effectively separates enantiomers. Polar solvents like hexane/isopropanol (95:5) enhance resolution. For diastereomers (e.g., 3,4-diol derivatives), silica gel chromatography with ethyl acetate/hexane gradients achieves baseline separation .

Advanced Research Questions

Q. What computational models predict solvent-dependent stability and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model steric strain in the bicyclic framework. Solvent effects (e.g., polar aprotic vs. nonpolar) are simulated using COSMO-RS, revealing stabilization of the hydroxyl group in hydrogen-bonding solvents .

Q. How does the hydroxyl group's stereochemistry influence interactions with cytochrome P450 enzymes in toxicity pathways?

  • Methodology : Docking studies (AutoDock Vina) compare binding affinities of enantiomers to CYP2E1 active sites. In vitro assays (e.g., hepatic microsomes) quantify metabolite profiles, with GC-MS identifying oxidation products like caranone (3-keto derivative) .

Q. What challenges arise in interpreting NMR spectra due to the compound's bicyclic framework?

  • Methodology : Vicinal coupling (J = 8–12 Hz) between bridgehead protons complicates signal assignment. Dynamic NMR at variable temperatures resolves conformational exchange in the bicyclo[4.1.0] system. ¹³C DEPT-135 distinguishes quaternary carbons from methyl groups .

Q. Which catalytic systems enable selective oxidation of the hydroxyl group without ring-opening side reactions?

  • Methodology : TEMPO/NaOCl oxidizes the alcohol to ketones (e.g., caranone) under mild conditions, avoiding acid-catalyzed rearrangements. Pd/C with tert-butyl hydroperoxide achieves chemoselectivity (>90%) in nonpolar solvents .

Q. How do structural analogs (e.g., caranone) inform environmental risk assessments for this compound?

  • Methodology : Comparative toxicology studies use HTFOEL (Health-Based Temporary Occupational Exposure Limit) models. For caranone, a proposed HTFOEL of 0.7 ppm is extrapolated from camphor data, adjusted for logP differences (3.5 vs. 2.9) .

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